![molecular formula C20H24N2O6 B3025812 3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1285910-03-3](/img/structure/B3025812.png)
3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
説明
Nisoldipine-d6 is intended for use as an internal standard for the quantification of nisoldipine by GC- or LC-MS. Nisoldipine is a calcium channel inhibitor. It binds to calcium channels in isolated rat ventricular membranes (Kd = 0.04 nM) and inhibits calcium uptake by smooth muscle cells. Nisoldipine inhibits acetylcholine-induced contraction of isolated rabbit coronary arteries (IC50 = 0.03 nM). In vivo, nisoldipine (3 mg/kg) reduces ventricular tachycardia and fibrillization and increases survival in a rat model of ventricular arrhythmias induced by myocardial ischemia. Dietary administration of nisoldipine (50-100 mg/kg) reduces systolic blood pressure in spontaneously hypertensive rats. Formulations containing nisoldipine have been used in the treatment of hypertension.
科学的研究の応用
Enantioselectivity in Hydrolysis
Research by Sobolev et al. (2002) explored derivatives of dihydropyridine, like the compound , to investigate the enantioselectivity of Candida rugosa lipase in hydrolysis. The study found that certain acyl chain lengths and branching patterns significantly influence enantioselective reactions. This has implications for understanding the stereoselective behavior of similar compounds in biochemical processes (Sobolev et al., 2002).
Polymorphism and Physical Properties
Watanabe et al. (1986) studied the polymorphism of a closely related dihydropyridine derivative, providing insights into its physical properties like melting points and crystal forms. Understanding these properties is crucial for the formulation and stability of compounds in pharmaceutical applications (Watanabe et al., 1986).
Quantitative Determination in Plasma
A method for the quantitative determination of a dihydropyridine derivative in plasma was developed by Higuchi et al. (1975). This is significant for understanding the pharmacokinetics of such compounds in biological systems (Higuchi et al., 1975).
Structure-Activity Relationships
The work of Wang et al. (1989) focused on the crystal structure of nimodipine, a compound structurally related to the one . This research provides insights into structure-activity relationships, which are fundamental in drug design and development (Wang et al., 1989).
Synthesis of Optically Active Derivatives
Research by Zhang et al. (2010) on the synthesis of optically active dihydropyridine derivatives sheds light on the methods for creating enantiomerically pure compounds, which is critical for developing drugs with specific therapeutic effects (Zhang et al., 2010).
特性
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。